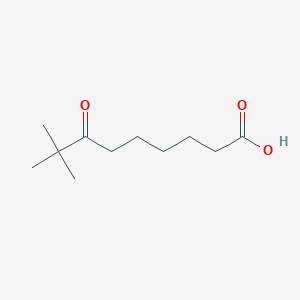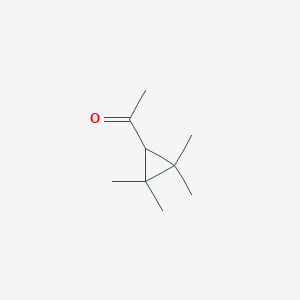
4-氨基噻吩-2-羧酸甲酯
描述
Methyl 4-aminothiophene-2-carboxylate is a chemical compound with the molecular formula C6H7NO2S . It has a molecular weight of 157.19 . The IUPAC name for this compound is methyl 4-amino-2-thiophenecarboxylate . It is a solid substance .
Molecular Structure Analysis
The InChI code for Methyl 4-aminothiophene-2-carboxylate is 1S/C6H7NO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
Methyl 4-aminothiophene-2-carboxylate is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
科学研究应用
有机合成
“4-氨基噻吩-2-羧酸甲酯”是有机合成中的关键中间体 . 由于其独特的化学结构和反应活性,它在复杂有机化合物的形成中起着至关重要的作用 .
医药
该化合物在制药行业非常重要。 它被用作生产各种医药产品的中间体,例如降压药、抗肿瘤药、抗HIV-1整合酶、人巨细胞病毒抑制剂、丙型肝炎病毒抑制剂、Xa因子抑制剂、抗肿瘤PAK4激活酶抑制剂、磷脂酰肌醇3-激酶PI3K抑制剂和抗血栓活性药物 .
染料
“4-氨基噻吩-2-羧酸甲酯”也用于染料的生产 . 氨基的存在使其成为合成偶氮染料的合适候选者,偶氮染料广泛应用于纺织行业。
农药
在农药行业,该化合物是生产某些农药的关键起始原料 . 它通过噻氟隆或磺酰脲类除草剂提供除草保护 .
4-硝基和4-氨基噻吩基脲的合成
“4-氨基噻吩-2-羧酸甲酯”用于合成4-硝基和4-氨基噻吩基脲 . 这些化合物在包括医药和农业在内的各个领域具有潜在的应用。
喹唑啉咔啉生物碱的全合成
该化合物在喹唑啉咔啉生物碱的全合成中起着至关重要的作用 . 这些生物碱以其广泛的生物活性而闻名,包括抗癌、抗菌和抗炎作用。
噻吩并嘧啶酮类似物的制备
“4-氨基噻吩-2-羧酸甲酯”用于制备噻吩并嘧啶酮类似物 . 这些类似物因其潜在的治疗应用而受到关注。
晶体学
“4-氨基噻吩-2-羧酸甲酯”的晶体结构已使用单晶X射线衍射分析进行研究 . 这有助于理解晶体结构内的分子间相互作用,这对其在各个领域的应用至关重要 .
安全和危害
Methyl 4-aminothiophene-2-carboxylate is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, and P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
作用机制
Target of Action
Methyl 4-aminothiophene-2-carboxylate is a chemical compound with the formula C6H7NO2S Thiophene derivatives, in general, have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets depending on their specific functional groups .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
The compound is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c . These properties may influence its bioavailability.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 4-aminothiophene-2-carboxylate. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability .
生化分析
Biochemical Properties
Methyl 4-aminothiophene-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . This compound’s interactions with enzymes such as thiolases and aminotransferases are crucial for its incorporation into larger molecular frameworks.
Cellular Effects
Methyl 4-aminothiophene-2-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli . Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular function. Its impact on cellular metabolism includes the modulation of metabolic pathways, which can result in altered energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, Methyl 4-aminothiophene-2-carboxylate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis. These interactions are mediated by its thiophene ring structure, which allows for specific binding to target molecules.
Temporal Effects in Laboratory Settings
The effects of Methyl 4-aminothiophene-2-carboxylate can change over time in laboratory settings. Its stability and degradation are influenced by factors such as temperature, pH, and exposure to light . In in vitro studies, it has been observed that this compound remains stable for extended periods under controlled conditions. In in vivo studies, its long-term effects on cellular function can vary, with some studies reporting sustained activity and others noting gradual degradation and loss of efficacy over time.
Dosage Effects in Animal Models
The effects of Methyl 4-aminothiophene-2-carboxylate vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
Methyl 4-aminothiophene-2-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into active metabolites . It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, Methyl 4-aminothiophene-2-carboxylate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . For example, it can bind to albumin in the bloodstream, enhancing its distribution to target tissues. Additionally, its lipophilic nature allows for passive diffusion across cell membranes, contributing to its intracellular accumulation.
Subcellular Localization
The subcellular localization of Methyl 4-aminothiophene-2-carboxylate is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure, further modulating cellular processes.
属性
IUPAC Name |
methyl 4-aminothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRQNZWIOUMCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444614 | |
| Record name | Methyl 4-aminothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89499-43-4 | |
| Record name | Methyl 4-amino-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89499-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-aminothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-aminothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)








